Cas no 351003-22-0 (2,5-bis(trifluoromethyl)benzenesulfonyl chloride)
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,5-Bis(trifluoromethyl)benzene-1-sulfonyl chloride
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(trifluoromethyl)benzenesulphonyl chloride
- SCHEMBL941069
- FT-0644479
- 2,5-Bis(trifluoromethyl)benzene-1-sulfonylchloride
- AS-42647
- 351003-22-0
- DTXSID00380834
- AKOS005254748
- 2,5-Bis(trifluoromethyl)phenylsulfonyl chloride
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, 97%
- A822551
- J-019912
- MFCD03094042
- Benzenesulfonylchloride, 2,5-bis(trifluoromethyl)-
- DB-020020
- BBL100533
- STL554327
- DTXCID30331859
- 2,5-bis(trifluoromethyl)benzenesulfonyl chloride
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- MDL: MFCD03094042
- Inchi: 1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
- InChI Key: KMEJLLXSUGLEDJ-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C(F)(F)F)C=CC=1C(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 311.94500
- Monoisotopic Mass: 311.945
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: White or cream colored solid
- Density: 1.503
- Melting Point: 59-63 °C (lit.)
- Boiling Point: 310°Cat760mmHg
- Flash Point: 141.3°C
- Refractive Index: 1.494
- PSA: 42.52000
- LogP: 4.73250
- Sensitiveness: Hygroscopic
- Solubility: React with water
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39-S45
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Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0086-1 G |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 95% | 1g |
¥ 237.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0086-5 G |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 95% | 5g |
¥ 726.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0086-10 G |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 95% | 10g |
¥ 1,214.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024598-25g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 25g |
2112CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024598-5g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 5g |
535CNY | 2021-05-07 | |
| Fluorochem | 013063-1g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013063-5g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 013063-25g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 25g |
£85.00 | 2022-03-01 | |
| Chemenu | CM308993-500g |
2,5-Bis(trifluoromethyl)benzene-1-sulfonyl chloride |
351003-22-0 | 95+% | 500g |
$836 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024598-5g |
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
351003-22-0 | 97% | 5g |
535.0CNY | 2021-07-05 |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Suppliers
2,5-bis(trifluoromethyl)benzenesulfonyl chloride Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2,5-bis(trifluoromethyl)benzenesulfonyl chloride
Recent Advances in the Application of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-22-0) in Chemical Biology and Pharmaceutical Research
The compound 2,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-22-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its trifluoromethyl groups, exhibits unique reactivity and stability, making it a valuable reagent in organic synthesis, drug discovery, and bioconjugation strategies. Recent studies have explored its utility in the development of novel therapeutics, targeted drug delivery systems, and chemical probes for biological investigations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride as a key intermediate in the synthesis of potent kinase inhibitors. The researchers leveraged the electron-withdrawing properties of the trifluoromethyl groups to enhance the reactivity of the sulfonyl chloride moiety, enabling efficient coupling with various nucleophiles. The resulting compounds exhibited improved pharmacokinetic properties and target selectivity compared to their non-fluorinated analogs.
In the field of bioconjugation, a recent breakthrough was reported in ACS Chemical Biology, where 2,5-bis(trifluoromethyl)benzenesulfonyl chloride was employed as a highly efficient reagent for protein labeling. The study highlighted its superior reactivity towards lysine residues under mild conditions, with minimal side reactions. This property makes it particularly useful for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics, where precise modification is crucial for maintaining biological activity.
From a mechanistic perspective, computational studies published in Organic & Biomolecular Chemistry in 2024 have provided new insights into the reactivity of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. Density functional theory (DFT) calculations revealed that the ortho- and para-trifluoromethyl groups significantly influence the electronic properties of the sulfonyl chloride, lowering the activation energy for nucleophilic substitution reactions. These findings have important implications for the design of new sulfonylation reactions in medicinal chemistry.
The pharmaceutical industry has also shown growing interest in this compound, as evidenced by several recent patent applications. One notable example is its use in the development of novel sulfonamide-based antibiotics targeting multidrug-resistant bacteria. The trifluoromethyl groups appear to enhance membrane permeability while reducing metabolic degradation, addressing two key challenges in antibiotic development.
Looking forward, researchers anticipate expanding applications of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride in areas such as PET radiopharmaceuticals (where the fluorine atoms could serve as labeling sites) and covalent inhibitor design. However, challenges remain in optimizing its handling properties due to its moisture sensitivity, and current research is exploring stabilized formulations and alternative synthetic routes to improve its practicality for large-scale applications.
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